
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the thiophene ring .
Scientific Research Applications
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene and pyrrolidine rings can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but contains a furan ring instead of a thiophene ring.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Contains a bithiophene structure and shows different biological activities.
Uniqueness
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitro-substituted thiophene ring and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C10H10N2O5S |
Molecular Weight | 270.27 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with nitrothiophene-2-carbonyl precursors. The process includes several steps, such as:
- Formation of Pyrrolidine Derivative : Reaction of pyrrolidine with appropriate carbonyl compounds.
- Nitration : Introduction of the nitro group onto the thiophene ring.
- Esterification : Conversion of carboxylic acid to methyl ester.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated:
- Selective Cytotoxicity : It showed significant cytotoxic effects on A549 human lung adenocarcinoma cells, with a viability reduction to approximately 66% at a concentration of 100 µM after 24 hours of exposure. This indicates a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibited antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Case Studies
A notable case study involved the evaluation of various derivatives of this compound for their biological activities:
- Study Design : A549 cells were treated with different concentrations of the compound, and cell viability was assessed using the MTT assay.
-
Findings :
- Compounds with specific substitutions on the thiophene ring exhibited enhanced anticancer activity.
- The presence of the nitro group was critical for maintaining high levels of activity against both cancerous and bacterial cells.
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
Study Focus | Cell Line/Pathogen | Result |
---|---|---|
Anticancer Activity | A549 (Lung Cancer) | Viability reduced to 66% at 100 µM |
Antimicrobial Activity | Staphylococcus aureus | Effective against multidrug-resistant strains |
Toxicity Assessment | HSAEC1-KT (Non-cancerous) | Moderate toxicity observed |
Properties
Molecular Formula |
C11H12N2O5S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O5S/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FEWRUDJRBWVDNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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